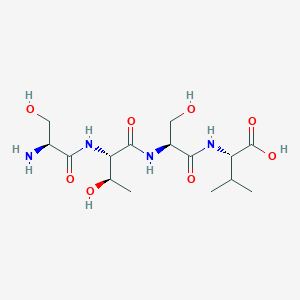
Copper--iodosilver (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–iodosilver (1/1) is a compound that consists of copper and silver iodide in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Copper–iodosilver (1/1) can be synthesized through various methods. One common approach involves the reaction of copper iodide with silver nitrate in an aqueous solution. The reaction typically occurs under mild conditions and results in the formation of copper–iodosilver (1/1) as a precipitate. The reaction can be represented as follows:
CuI+AgNO3→Cu–AgI+NO3−
Industrial Production Methods
Industrial production of copper–iodosilver (1/1) often involves mechanochemical methods, which are advantageous due to their simplicity and efficiency. These methods typically involve grinding copper iodide and silver nitrate together in a ball mill, resulting in the formation of the desired compound .
化学反応の分析
Types of Reactions
Copper–iodosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Copper–iodosilver (1/1) can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve halogen exchange reactions, where iodide ions are replaced by other halides such as chloride or bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can produce copper(II) nitrate and silver iodide, while reduction with hydrogen gas can yield elemental copper and silver .
科学的研究の応用
Copper–iodosilver (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
作用機序
The mechanism by which copper–iodosilver (1/1) exerts its effects involves the interaction of copper and silver ions with biological molecules. Copper ions can disrupt cellular processes by binding to proteins and enzymes, while silver ions can cause damage to bacterial cell membranes and DNA . These interactions lead to the antimicrobial properties observed in various applications.
類似化合物との比較
Similar Compounds
Copper(I) iodide: Similar in composition but lacks the silver component.
Silver iodide: Contains only silver and iodide, without copper.
Copper(II) iodide: Contains copper in a different oxidation state.
Uniqueness
Copper–iodosilver (1/1) is unique due to the synergistic effects of copper and silver ions, which enhance its antimicrobial properties and catalytic activity compared to compounds containing only one of these metals .
Conclusion
Copper–iodosilver (1/1) is a compound with significant potential in various fields due to its unique properties and versatile applications. Its preparation methods, chemical reactions, and mechanisms of action make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
678174-54-4 |
|---|---|
分子式 |
AgCuI |
分子量 |
298.32 g/mol |
IUPAC名 |
copper;iodosilver |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1 |
InChIキー |
VIZOGDWXRADNGO-UHFFFAOYSA-M |
正規SMILES |
[Cu].[Ag]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



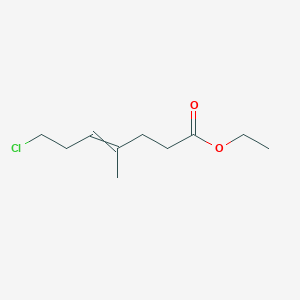

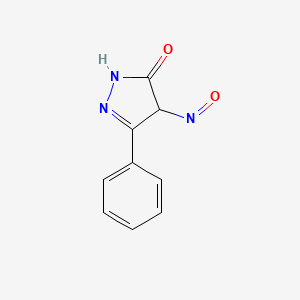

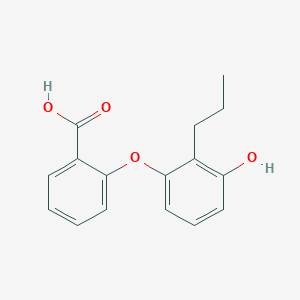
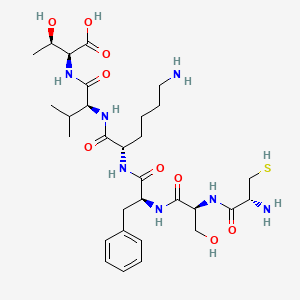
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
